

Quantification of Sulfur Dioxide in Wine Using Spectrophotometry: Application Notes and Protocols

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Compound of Interest

Compound Name: **Sulfur Dioxide**

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Introduction

Sulfur dioxide (SO₂) is a crucial additive in winemaking, utilized for its antioxidant and antimicrobial properties to prevent spoilage and maintain the quality of the wine. It exists in wine in two forms: "free" SO₂ (dissolved SO₂ and bisulfite ions), which is the active form, and "bound" SO₂, which is complexed with various wine components like acetaldehyde and sugars. The sum of free and bound SO₂ constitutes the "total" SO₂. Accurate quantification of both free and total SO₂ is essential for winemakers to ensure product stability, adhere to legal limits, and avoid negative sensory impacts. This application note provides detailed protocols for the quantification of **sulfur dioxide** in wine using spectrophotometry, primarily focusing on the Pararosaniline (PRA) method, and includes a comparison with the traditional Ripper titration method.

Principles of Measurement

Pararosaniline (PRA) Spectrophotometric Method

The Pararosaniline (PRA) method is a colorimetric technique based on the reaction between **sulfur dioxide**, pararosaniline hydrochloride, and formaldehyde.^[1] In an acidic medium, SO₂ reacts with these reagents to form a stable, magenta-colored complex. The intensity of the color, which is directly proportional to the SO₂ concentration, is measured using a spectrophotometer at a specific wavelength, typically around 550-580 nm.^[2] This method can

be adapted to measure both free and total SO₂. For total SO₂, a preliminary alkaline hydrolysis step is required to release the bound SO₂.^[3]

Ripper Titration Method

The Ripper method is a classic iodometric titration used to determine SO₂ concentration.^[4] In this method, a wine sample is acidified and then titrated with a standardized iodine solution. The iodine reacts with the free SO₂. Once all the free SO₂ has been consumed, any excess iodine reacts with a starch indicator, resulting in a distinct blue-black color change that signals the endpoint of the titration.^[5] To determine total SO₂, the wine sample is first treated with a strong base to hydrolyze the bound SO₂ before acidification and titration.^[3] While simple and rapid, the Ripper method can be less accurate, especially in red wines where the color of the wine can interfere with the visual endpoint detection.^[6]

Experimental Protocols

Pararosaniline (PRA) Spectrophotometric Method Protocol

This protocol is adapted for manual use with a standard laboratory spectrophotometer.

3.1.1. Reagent Preparation

- Pararosaniline (PRA) Stock Solution (0.2% w/v): Dissolve 0.2 g of pararosaniline hydrochloride in approximately 80 mL of deionized water. Gently heat to aid dissolution if necessary. Cool to room temperature and dilute to 100 mL with deionized water.
- Formaldehyde Solution (0.2% v/v): Dilute 0.5 mL of 37% formaldehyde solution to 100 mL with deionized water. Prepare this solution fresh daily.
- Sulfuric Acid (H₂SO₄) Solution (0.5 M): Slowly add 2.78 mL of concentrated sulfuric acid (98%) to approximately 80 mL of deionized water in a flask, while cooling the flask in an ice bath. Once cooled to room temperature, dilute to 100 mL with deionized water.
- Sodium Hydroxide (NaOH) Solution (1 M): Carefully dissolve 4.0 g of sodium hydroxide pellets in approximately 80 mL of deionized water. Cool to room temperature and dilute to 100 mL with deionized water.

- SO₂ Standard Stock Solution (e.g., 100 mg/L): Dissolve 0.173 g of sodium metabisulfite (Na₂S₂O₅) in a 1 L volumetric flask with deionized water. This stock solution should be standardized using the Ripper titration method before use in creating the calibration curve.

3.1.2. Calibration Curve

- Prepare a series of SO₂ standards (e.g., 0, 5, 10, 20, 30, 40, 50 mg/L) by diluting the standardized stock solution with deionized water.
- Pipette 2 mL of each standard into separate test tubes.
- Add 2 mL of the 0.2% formaldehyde solution to each tube and mix.
- Add 2 mL of the 0.2% pararosaniline solution to each tube and mix thoroughly.
- Allow the color to develop for 30 minutes at room temperature.
- Measure the absorbance of each standard at 575 nm using a spectrophotometer, with the 0 mg/L standard as the blank.
- Plot a graph of absorbance versus SO₂ concentration (mg/L) and determine the equation of the line ($y = mx + c$).

3.1.3. Measurement of Free SO₂ in Wine

- Pipette 2 mL of the wine sample into a test tube. For red wines, it may be necessary to decolorize the sample by treating it with activated carbon and filtering.
- Add 2 mL of the 0.2% formaldehyde solution and mix.
- Add 2 mL of the 0.2% pararosaniline solution and mix thoroughly.
- Allow the color to develop for 30 minutes.
- Measure the absorbance at 575 nm.
- Calculate the concentration of free SO₂ using the equation from the calibration curve.

3.1.4. Measurement of Total SO₂ in Wine

- Pipette 20 mL of the wine sample into a 100 mL beaker.
- Add 5 mL of 1 M NaOH solution and swirl. Let the mixture stand for 15 minutes to allow for the hydrolysis of bound SO₂.
- Add 10 mL of 0.5 M H₂SO₄ solution to acidify the sample.
- Transfer a 2 mL aliquot of this treated sample to a test tube.
- Follow steps 2-6 from the "Measurement of Free SO₂ in Wine" protocol.
- The calculated SO₂ concentration will represent the total SO₂ in the wine.

Ripper Titration Method Protocol

3.2.1. Reagent Preparation

- Sulfuric Acid (H₂SO₄) Solution (1:3 v/v): Slowly add 25 mL of concentrated sulfuric acid to 75 mL of deionized water while cooling in an ice bath.
- Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use.
- Standardized Iodine Solution (0.01 N): Commercially available or prepared by dissolving 1.27 g of iodine and 4 g of potassium iodide in deionized water and diluting to 1 L. This solution must be standardized against a primary standard like sodium thiosulfate.
- Sodium Hydroxide (NaOH) Solution (1 N): Dissolve 40 g of NaOH in deionized water and dilute to 1 L.

3.2.2. Measurement of Free SO₂

- Pipette 50 mL of the wine sample into a 250 mL Erlenmeyer flask.
- Add 5 mL of the 1:3 sulfuric acid solution and 5 mL of the starch indicator solution.

- Immediately titrate with the 0.01 N standardized iodine solution until the first appearance of a stable blue-black color that persists for at least 15-30 seconds.
- Record the volume of iodine solution used.
- Calculate the free SO₂ concentration using the following formula: Free SO₂ (mg/L) = (Volume of Iodine (mL) x Normality of Iodine x 32 x 1000) / Volume of Wine (mL)

3.2.3. Measurement of Total SO₂

- Pipette 50 mL of the wine sample into a 250 mL Erlenmeyer flask.
- Add 25 mL of 1 N NaOH solution, swirl, and let stand for 15 minutes.
- Add 10 mL of 1:3 sulfuric acid solution and 5 mL of the starch indicator solution.
- Immediately titrate with the 0.01 N standardized iodine solution to the same blue-black endpoint as for free SO₂.
- Record the volume of iodine solution used.
- Calculate the total SO₂ concentration using the same formula as for free SO₂.

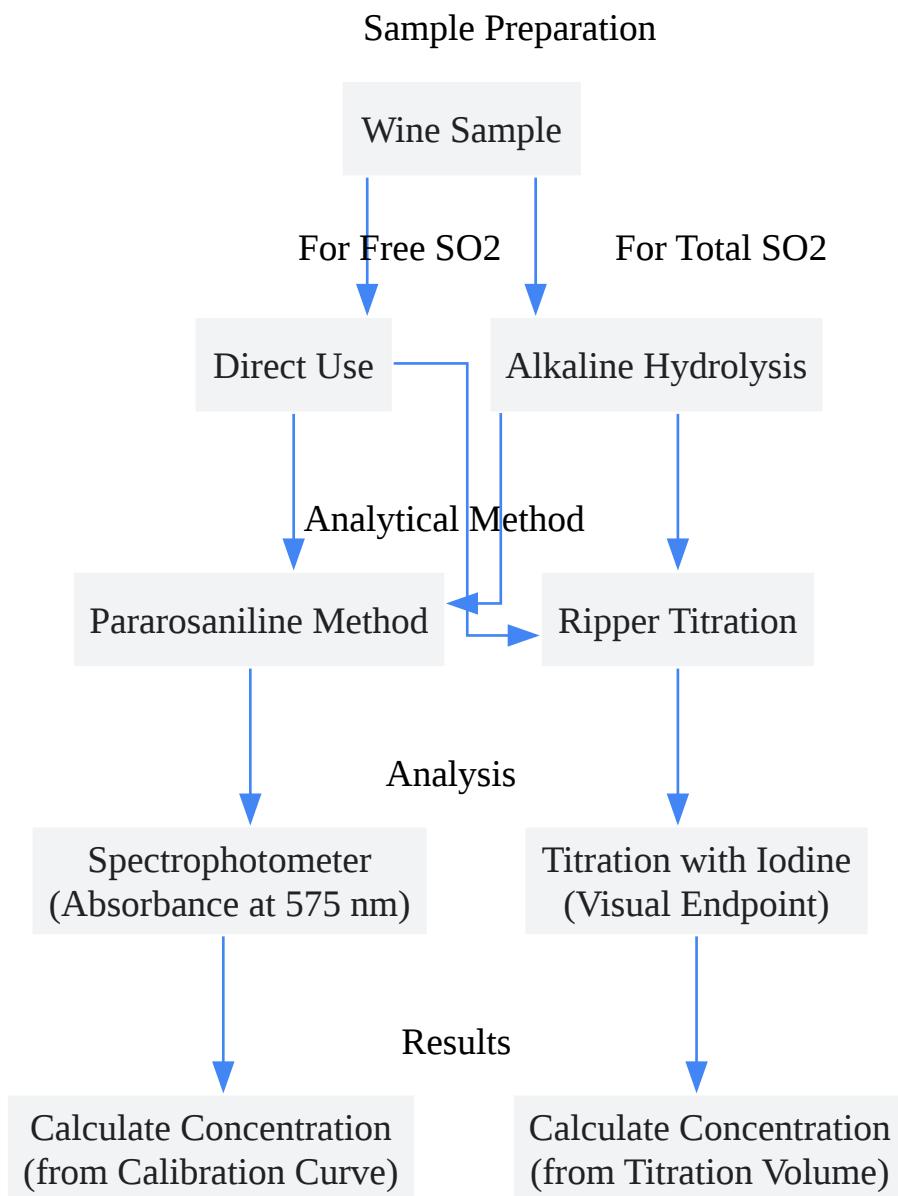
Data Presentation

The following table summarizes typical quantitative data for SO₂ in wine and compares the performance of the Ripper and Pararosaniline methods.

Parameter	White Wine	Red Wine	Sweet Wine	Ripper Method	Pararosaniline (PRA) Method
Typical Free SO ₂ (mg/L)	20 - 40	20 - 35	Varies	-	-
Typical Total SO ₂ (mg/L)	100 - 200	50 - 150	Up to 400	-	-
Legal Limit (Total SO ₂ , EU)	200 mg/L	150 mg/L	Varies	-	-
Legal Limit (Total SO ₂ , USA)	350 mg/L	350 mg/L	350 mg/L	-	-
Precision (RSD)	-	-	-	-5-10%	< 5%
Accuracy	-	-	-	Can overestimate, especially in red wines	Generally higher accuracy
Limit of Detection (LOD)	-	-	-	~1-2 mg/L	~0.5 mg/L
Limit of Quantitation (LOQ)	-	-	-	~5 mg/L	~1.6 mg/L

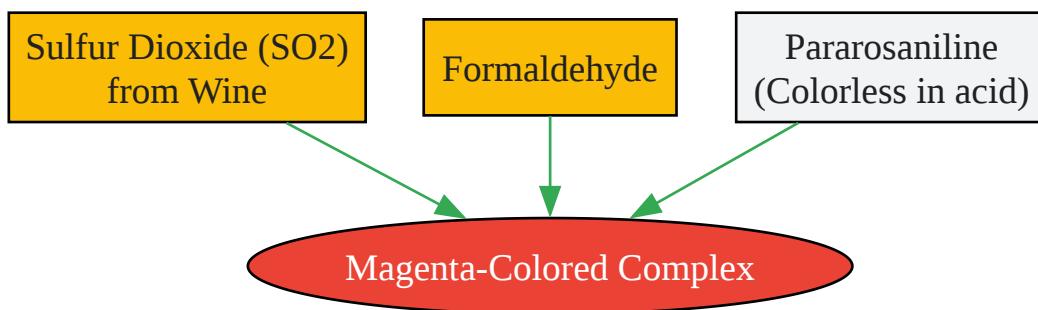
Mandatory Visualizations

Experimental Workflow

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Caption: Workflow for SO₂ quantification in wine.

Pararosaniline Reaction Principle

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Caption: Pararosaniline reaction for SO₂ detection.

Conclusion

Both the Pararosaniline spectrophotometric method and the Ripper titration method are viable for the quantification of **sulfur dioxide** in wine. The Pararosaniline method offers higher accuracy and precision, particularly for red wines, and is well-suited for laboratories equipped with a spectrophotometer. The Ripper method, while simpler and requiring less specialized equipment, is prone to interferences and may yield less accurate results. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, desired accuracy, and available equipment. Proper reagent preparation, standardization, and adherence to the detailed protocols are critical for obtaining reliable results with either method.

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